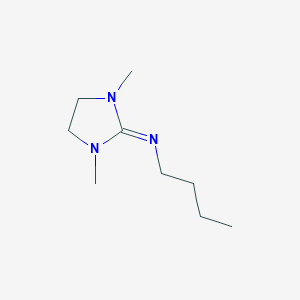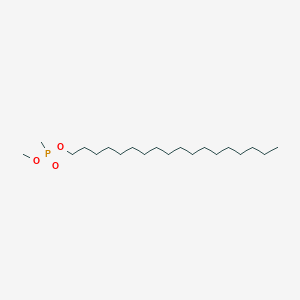![molecular formula C12H10FN5O2 B15159727 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- CAS No. 848859-45-0](/img/structure/B15159727.png)
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- is an aromatic azo compound with the molecular formula C12H10FN5O2 . This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a fluoro and nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles.
Métodos De Preparación
The synthesis of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoro-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine under alkaline conditions to yield the final azo compound .
Análisis De Reacciones Químicas
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to proteins and nucleic acids, affecting their function .
Comparación Con Compuestos Similares
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- can be compared with other azo compounds such as:
1,3-Benzenediamine, 4-[(2-chloro-5-nitrophenyl)azo]-: Similar structure but with a chlorine substituent instead of fluorine.
1,3-Benzenediamine, 4-[(2-methyl-5-nitrophenyl)azo]-: Contains a methyl group instead of fluorine.
1,3-Benzenediamine, 4-[(2-hydroxy-5-nitrophenyl)azo]-: Has a hydroxyl group in place of fluorine.
The uniqueness of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- lies in its specific substituents, which can influence its reactivity and applications .
Propiedades
Número CAS |
848859-45-0 |
|---|---|
Fórmula molecular |
C12H10FN5O2 |
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
4-[(2-fluoro-5-nitrophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H10FN5O2/c13-9-3-2-8(18(19)20)6-12(9)17-16-11-4-1-7(14)5-10(11)15/h1-6H,14-15H2 |
Clave InChI |
YHLKDRKLKDYREE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)


![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
